4-Methoxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-2-carboxylic acid
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Overview
Description
4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound with a unique structure that includes a methoxy group, a pyrrolidine ring, and a biphenyl backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the biphenyl core, introduction of the methoxy group, and attachment of the pyrrolidine ring. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as methanol and tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with typical conditions including room temperature to elevated temperatures and various solvents .
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted biphenyl compounds .
Scientific Research Applications
4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biphenyl derivatives and pyrrolidine-containing molecules, such as:
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Spiro-oxindole derivatives .
Uniqueness
What sets 4-Methoxy-2’-(pyrrolidine-3-carbonyl)-[1,1’-biphenyl]-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H19NO4 |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
5-methoxy-2-[2-(pyrrolidine-3-carbonyl)phenyl]benzoic acid |
InChI |
InChI=1S/C19H19NO4/c1-24-13-6-7-15(17(10-13)19(22)23)14-4-2-3-5-16(14)18(21)12-8-9-20-11-12/h2-7,10,12,20H,8-9,11H2,1H3,(H,22,23) |
InChI Key |
AYZRYSCZBYVOQH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2C(=O)C3CCNC3)C(=O)O |
Origin of Product |
United States |
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